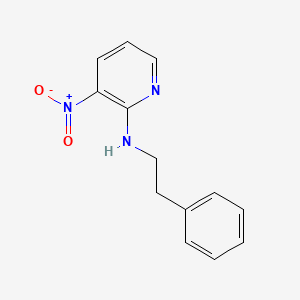

3-nitro-N-(2-phenylethyl)-2-Pyridinamine

説明

3-nitro-N-(2-phenylethyl)-2-pyridinamine is a C-nitro compound.

科学的研究の応用

Magnetic Properties and Single-Molecule Magnet Behavior

The study of lanthanide-radical systems, specifically cyclic LnIII-radical complexes utilizing phenyltrifluoroacetylacetonate as a coligand, reveals their potential in modulating spin dynamics. These compounds demonstrate ferromagnetic interactions and single-molecule magnet behavior, which are crucial for applications in quantum computing and magnetic storage devices. The role of β-diketonate coligands in these systems is significant for determining magnetic relaxation properties, indicating the potential of 3-nitro-N-(2-phenylethyl)-2-Pyridinamine derivatives in this area (Mei et al., 2012).

High-Spin Ground State in Biradicals

The design and synthesis of pyridine-substituted nitronyl nitroxide biradicals have shown that these compounds can maintain a triplet ground state, which is significant for the development of molecule-based magnets. The stability of the high-spin ground state in these biradicals, despite the presence of heteroatomic substitution or ionic charge, opens new pathways for creating magnetic materials with tailored properties for technological applications (Hayakawa et al., 2006).

Charge Density and Hydrogen Bonding in Optical Materials

Investigations into the charge density and hydrogen bonding of compounds like 5-nitro-2-[[1-phenylethyl]amino]pyridine have provided insights into their structural attributes and how these relate to physical properties such as second-harmonic generation. Understanding the intramolecular hydrogen bonding and its impact on molecular properties is essential for designing advanced optical materials with superior performance (Cole et al., 2002).

Single-Chain Magnet Behavior

The development of single-chain magnets, such as those derived from Mn(III) and Ni(II) complexes separated by isolating networks, showcases the potential of this compound derivatives in creating materials with unique magnetic properties. These materials, characterized by significant magnetic isolation and ferromagnetic interactions, are promising for applications in data storage and spintronics (Miyasaka et al., 2008).

Polymerization Catalysts

The role of electron-withdrawing substituents in neutral nickel(II) polymerization catalysts highlights the importance of this compound derivatives in facilitating ethylene polymerization to produce high-molecular-weight polyethylene. This application is crucial for the plastics industry, where the demand for efficient and effective catalysts is continuously growing (Osichow et al., 2013).

特性

IUPAC Name |

3-nitro-N-(2-phenylethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-16(18)12-7-4-9-14-13(12)15-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKXEFZUYFKCAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

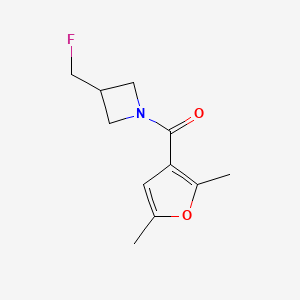

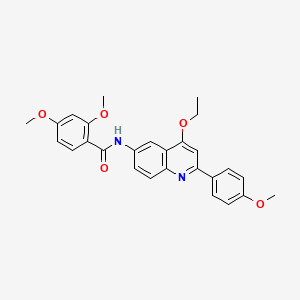

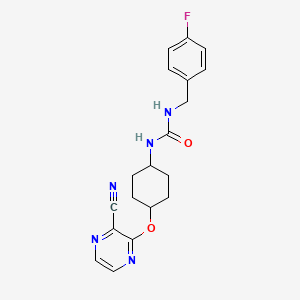

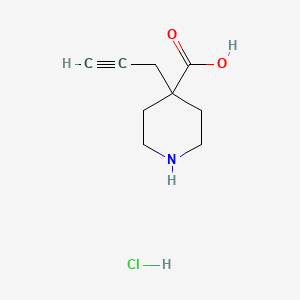

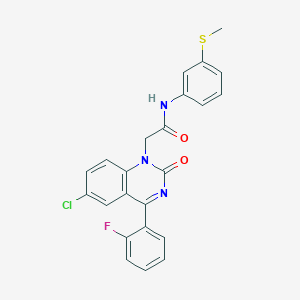

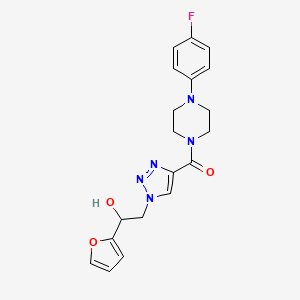

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2651869.png)

![2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2651870.png)

![N-phenyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2651871.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2651872.png)

![N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2651875.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2651876.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651879.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2651882.png)